molecular formula C14H10ClN3O2S B2955519 2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1020977-22-3

2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2955519
CAS No.: 1020977-22-3
M. Wt: 319.76
InChI Key: OMBAMISOMLMRAZ-UHFFFAOYSA-N
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Description

2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1020977-22-3) is a synthetic small molecule with a molecular weight of 319.8 g/mol and the molecular formula C 14 H 10 ClN 3 O 2 S . It features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for yielding compounds with diverse biological activities . This structure makes it a valuable chemical entity for researching new therapeutic agents, particularly in the field of anti-infective development. This compound is of significant interest for antimicrobial research. It belongs to a class of N-(1,3,4-oxadiazol-2-yl)benzamide analogs that have demonstrated potent activity against drug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci . The proposed mechanism of action for this chemical series involves the inhibition of lipoteichoic acid (LTA) biosynthesis, a key polymer essential for bacterial growth and cell wall physiology in pathogens like S. aureus . Studies on related analogs show they can bind to specific bacterial targets, such as PgcA, and disrupt membrane homeostasis, thereby reducing bacterial load and biofilm formation . Furthermore, this structural class has shown a low propensity for resistance development in laboratory assays and has proven effective in reducing bacterial load in in vivo skin infection models, meriting its consideration for further investigation . This product is intended for research applications only, including in vitro antibacterial screening, mechanism of action studies, and as a building block for the synthesis of novel analogs in structure-activity relationship (SAR) campaigns. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-11-6-2-1-5-10(11)13(19)16-14-18-17-12(20-14)8-9-4-3-7-21-9/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBAMISOMLMRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and comparative efficacy against various diseases.

Chemical Structure and Properties

The molecular formula for this compound is C13H10ClN3OS, with a molecular weight of 295.76 g/mol. The compound features a chlorine atom , a thiophene ring , and an oxadiazole moiety , which are critical for its biological interactions.

Research indicates that compounds containing oxadiazole derivatives often exhibit antitumor and antiviral properties. The biological activity of this compound can be attributed to:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
  • Antiviral Activity : Similar compounds have been evaluated for their ability to inhibit viral polymerases. For example, non-nucleoside inhibitors derived from oxadiazoles have shown promise against dengue virus by disrupting the viral replication process .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeCell Line/PathogenIC50/EC50 ValueReference
AntitumorMCF-7 (breast cancer)0.65 µM
AntitumorMEL-8 (melanoma)2.41 µM
AntiviralDengue virusSubmicromolar
CytotoxicityU937 (leukemia)10.38 µM

Case Studies and Research Findings

  • Cytotoxicity Assays : A study evaluating the cytotoxic effects of various oxadiazole derivatives found that those structurally related to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. The mechanism involved increased p53 expression and caspase activation leading to apoptosis .
  • Antiviral Screening : In high-throughput screening assays aimed at identifying dengue virus polymerase inhibitors, several oxadiazole derivatives were found to significantly inhibit viral replication in vitro, suggesting a potential therapeutic role for this compound in treating viral infections .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Oxadiazole Ring

a) Thiophene vs. Phenyl Derivatives
  • Compound 25 (N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide) lacks the methylene bridge between the thiophene and oxadiazole, resulting in a direct thiophen-2-yl attachment.
  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) substitutes the oxadiazole with a 4-methoxyphenylmethyl group. The methoxy group enhances hydrophilicity, contrasting with the electron-rich thiophene in the target compound .
b) Halogenated Thiophene Derivatives
  • HSGN-238 (N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide) introduces a chlorine atom on the thiophene ring and a trifluoromethoxy group on the benzamide. The trifluoromethoxy group increases electron-withdrawing effects, which may enhance metabolic stability compared to the target’s 2-chloro substituent .

Substituent Variations on the Benzamide Moiety

a) Halogen Position and Type
  • Compound 26 (N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide) substitutes the benzamide with a para-bromo group. Bromine’s larger atomic radius and polarizability compared to chlorine could influence binding affinity and lipophilicity .
  • HSGN-235 (3-fluoro-4-(trifluoromethoxy)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide) incorporates multiple fluorine atoms, enhancing electronegativity and resistance to oxidative metabolism .
b) Alkoxy and Aromatic Substituents

Comparative Data Table

Compound Name Oxadiazole Substituent Benzamide Substituent Key Biological Activity Reference
Target Compound Thiophen-2-ylmethyl 2-Chloro Not reported -
N-(5-(Thiophen-2-yl)-Oxadiazol-2-yl)Benzamide (25) Thiophen-2-yl H Synthetic intermediate
N-(5-(Thiophen-2-yl)-Oxadiazol-2-yl)-4-BromoBenzamide (26) Thiophen-2-yl 4-Bromo Synthetic intermediate
LMM5 4-Methoxyphenylmethyl 4-Sulfamoyl Antifungal (C. albicans)
HSGN-238 5-Chlorothiophen-2-yl 4-Trifluoromethoxy Antibacterial (N. gonorrhoeae)
4-Butoxy-N-(5-(Thiophen-2-ylmethyl)-Oxadiazol-2-yl)Benzamide Thiophen-2-ylmethyl 4-Butoxy Not reported

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